Kanamycin

Vue d'ensemble

Description

La kanamycine est un antibiotique aminoglycoside qui a été isolé pour la première fois de la bactérie Streptomyces kanamyceticus en 1957 par Hamao Umezawa . Elle est principalement utilisée pour traiter les infections bactériennes graves et la tuberculose . La kanamycine est disponible sous forme orale, intraveineuse et intramusculaire et est connue pour son efficacité contre une grande variété de bactéries à Gram négatif et certaines bactéries à Gram positif .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La kanamycine est généralement isolée de la bactérie Streptomyces kanamyceticus. La préparation implique la culture de la bactérie dans un milieu approprié, suivie de l'extraction et de la purification de l'antibiotique .

Méthodes de production industrielle : En milieu industriel, la kanamycine est produite par des procédés de fermentation impliquant Streptomyces kanamyceticus. Le bouillon de fermentation est soumis à diverses étapes de purification, notamment la filtration, la précipitation et la chromatographie, pour obtenir de la kanamycine pure .

Analyse Des Réactions Chimiques

Biosynthetic Oxidative Deamination by Kanamycin B Dioxygenase (KanJ)

This compound A biosynthesis involves the oxidative deamination of this compound B, catalyzed by Fe(II)/α-ketoglutarate-dependent dioxygenase (KanJ). This reaction replaces the C2'-NH₂ group of this compound B with a keto group, forming 2’-oxo-kanamycin B .

Key Findings:

-

pH-Dependent Activity : KanJ exhibits optimal activity at pH 6.3, achieving complete substrate conversion in 15 minutes. At pH 7.0 and 7.5, conversion rates drop to 24% and 12%, respectively, after 60 minutes .

-

Substrate Specificity : KanJ accommodates structurally diverse aminoglycosides, including neamine and ribostamycin, through hydrogen bonding with conserved residues (Asp134, Cys150, Asn120, Gln80) .

-

Reaction Mechanism :

Table 1: Enzymatic Activity of KanJ at Varying pH

| Substrate | pH | Conversion (%) (15 min) | Conversion (%) (60 min) |

|---|---|---|---|

| This compound B | 6.3 | 100 | 100 |

| This compound B | 7.0 | 24 | 24 |

| Ribostamycin | 7.0 | 18 | 35 |

Enzymatic Adenylylation by this compound Nucleotidyltransferase (KNTase)

KNTase confers bacterial resistance by transferring an adenylyl group from ATP to this compound’s 4’-OH, forming inactive this compound-AMP .

Kinetic Mechanism:

Table 2: Kinetic Parameters of KNTase

| Parameter | Value (Forward Reaction) | Value (Reverse Reaction) |

|---|---|---|

| (this compound) | 18.5 µM | – |

| (ATP) | 32.4 µM | – |

| 1,200 nmol/min/mg | 16.4 nmol/min/mg |

Enzymatic Inactivation by 4’-O-Nucleotidyltransferase [ANT(4’)]

ANT(4’) inactivates this compound via adenylylation, with two proposed mechanisms :

Mechanistic Insights:

-

Glu145-Assisted Pathway :

-

ATP-Assisted Pathway :

Table 3: Free Energy Barriers and KIEs for ANT(4’) Mechanisms

| Mechanism | ΔG‡ (kcal/mol) | Primary KIE | Secondary KIE |

|---|---|---|---|

| Glu145-assisted | 12.2 | 1.08 | 1.02 |

| ATP-assisted | 53.4 | 0.98 | 0.96 |

Chemical Derivatization at the 6’’ Position

Chemical modifications of this compound’s 6’’-OH group enhance activity against resistant strains. Synthetic routes involve :

Applications De Recherche Scientifique

Medical Applications

1. Treatment of Infections

Kanamycin is primarily used to treat severe bacterial infections, particularly those resistant to other antibiotics. It is effective against pathogens such as E. coli, Klebsiella pneumoniae, and Acinetobacter species. In cases where the causative organism is unknown, this compound is often administered alongside other antibiotics until susceptibility testing can be performed .

2. Tuberculosis Management

this compound plays a crucial role in the treatment of multidrug-resistant tuberculosis (MDR-TB). It is included in second-line treatment regimens for patients who cannot tolerate first-line drugs .

Research Applications

1. Molecular Biology

In molecular biology, this compound serves as a selective agent for isolating genetically modified bacteria. Bacteria transformed with plasmids containing this compound resistance genes can be selected on media containing this compound, allowing researchers to identify successful transformations .

2. Antibiotic Resistance Studies

this compound is frequently used in studies examining antibiotic resistance mechanisms. By understanding how bacteria develop resistance to this compound, researchers can devise strategies to combat antibiotic resistance more effectively .

3. Nanoparticle Functionalization

Recent studies have explored the functionalization of nanoparticles with this compound to enhance antibacterial activity against resistant strains. For instance, this compound-functionalized gold nanoparticles have shown dose-dependent antibacterial effects, suggesting potential applications in targeted drug delivery systems .

Industrial Applications

1. Food Safety Testing

this compound detection is critical in food safety, particularly in dairy products and meat. Advanced detection methods, such as reduced graphene oxide-based fluorescent aptasensors, have been developed to identify this compound residues at very low concentrations (as low as 1 pM). This technology provides rapid and sensitive detection capabilities essential for ensuring food safety .

2. Biodegradation Studies

this compound has also been utilized in environmental studies to assess its impact on microbial communities and biodegradation processes. Understanding how this compound affects non-pathogenic bacterial strains can provide insights into its ecological effects and inform guidelines for its use in agriculture .

Case Studies

Mécanisme D'action

Kanamycin exerts its effects by binding to the bacterial 30S ribosomal subunit, causing misreading of messenger RNA (mRNA). This leads to the production of nonfunctional proteins, ultimately inhibiting bacterial growth . The molecular targets include specific nucleotides in the 16S ribosomal RNA and amino acids in the ribosomal proteins .

Comparaison Avec Des Composés Similaires

La kanamycine fait partie de la famille des antibiotiques aminoglycosides, qui comprend d'autres composés tels que la gentamicine, la néomycine et l'amikacine . Comparée à ces antibiotiques, la kanamycine est unique dans sa liaison spécifique à la sous-unité ribosomique 30S et son efficacité contre certaines souches bactériennes résistantes .

Composés similaires :

Gentamicine : Un autre antibiotique aminoglycoside avec un mécanisme d'action similaire.

Néomycine : Principalement utilisée pour les applications topiques.

Amikacine : Connue pour son efficacité contre les souches bactériennes multirésistantes.

Les propriétés uniques de la kanamycine et son activité à large spectre en font un antibiotique précieux en milieu clinique et de recherche.

Activité Biologique

Kanamycin is an aminoglycoside antibiotic derived from Streptomyces kanamyceticus, primarily used to treat infections caused by various Gram-negative and some Gram-positive bacteria. Its mechanism of action, spectrum of activity, resistance mechanisms, and clinical implications are crucial for understanding its biological activity.

This compound exerts its antibacterial effects by binding irreversibly to the 30S ribosomal subunit, specifically targeting the 16S rRNA and the A30S ribosomal protein S12. This binding disrupts protein synthesis by causing misreading of mRNA, leading to the incorporation of incorrect amino acids into peptides and the formation of nonfunctional or toxic proteins. The disruption also results in the disaggregation of polysomes into nonfunctional monosomes, effectively halting bacterial growth .

Spectrum of Activity

This compound is indicated for treating infections caused by:

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa

- Gram-positive bacteria : Some strains of Staphylococcus aureus and Streptococcus species .

Resistance Mechanisms

Resistance to this compound can arise through various mechanisms:

- Modification enzymes : Bacteria may produce enzymes that modify this compound, rendering it ineffective. The most common are acetyltransferases encoded by the eis gene.

- Mutations in ribosomal RNA : Changes in the rRNA structure can prevent this compound from binding effectively, leading to reduced susceptibility .

- Efflux pumps : Some bacteria can actively expel this compound, decreasing its intracellular concentration .

Clinical Case Studies

-

Ototoxicity in MDR-TB Treatment :

A case study highlighted a 40-year-old male undergoing treatment for multidrug-resistant tuberculosis (MDR-TB) who developed sensorineural hearing loss attributed to this compound. This incident emphasizes the ototoxic potential of this compound, particularly in prolonged treatments . -

Resistance Patterns in MDR-TB :

A study analyzed 70 clinical isolates of Mycobacterium tuberculosis for resistance to this compound. Results indicated that mutations in the eis gene were significant markers for this compound resistance, with minimum inhibitory concentrations (MICs) ranging from 5 to >32 mg/L . This underscores the need for molecular testing in managing MDR-TB effectively.

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

-

Biosynthesis Pathway :

This compound biosynthesis involves several enzymatic steps that convert precursor molecules into active forms. Key enzymes include this compound B dioxygenase (KanJ), which plays a critical role in converting this compound B to this compound A through oxidative deamination . -

Antibacterial Activity Enhancement :

Research has shown that modifying this compound derivatives can enhance their antibacterial properties against resistant strains. For instance, conjugating this compound with hydrophobic lipid tails has restored its activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Summary Table of this compound's Biological Activity

| Aspect | Details |

|---|---|

| Mechanism of Action | Binds to 30S ribosomal subunit; disrupts protein synthesis |

| Spectrum of Activity | Effective against certain Gram-negative and some Gram-positive bacteria |

| Resistance Mechanisms | Enzymatic modification, rRNA mutations, efflux pumps |

| Clinical Implications | Risk of ototoxicity; significant in MDR-TB treatment |

| Research Highlights | Enhancements through structural modifications; insights into biosynthesis |

Propriétés

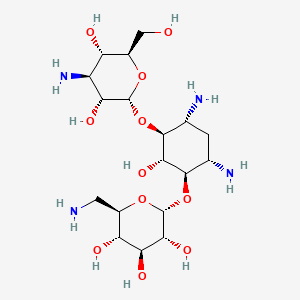

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N4O11/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17/h4-18,23-29H,1-3,19-22H2/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUJHOSQTJFQJX-NOAMYHISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023184 | |

| Record name | Kanamycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kanamycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.23e+01 g/L | |

| Record name | Kanamycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Aminoglycosides like kanamycin "irreversibly" bind to specific 30S-subunit proteins and 16S rRNA. Specifically Kanamycin binds to four nucleotides of 16S rRNA and a single amino acid of protein S12. This interferes with decoding site in the vicinity of nucleotide 1400 in 16S rRNA of 30S subunit. This region interacts with the wobble base in the anticodon of tRNA. This leads to interference with the initiation complex, misreading of mRNA so incorrect amino acids are inserted into the polypeptide leading to nonfunctional or toxic peptides and the breakup of polysomes into nonfunctional monosomes., Kanamycin, an aminoglycoside, acts by inhibiting the synthesis of protein in susceptible microorganisms. It is bactericidal in vitro against Gram-negative bacteria and certain Gram-positive bacteria., Aminoglycosides are usually bactericidal in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/, ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/ | |

| Record name | Kanamycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01172 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Kanamycin A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ethanol, Crystals from methanol + ethanol | |

CAS No. |

59-01-8, 8063-07-8 | |

| Record name | Kanamycin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanamycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kanamycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01172 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-.alpha.-D-glucopyranosyl-(1.fwdarw.6)-O-[6-amino-6-deoxy-.alpha.-D-glucopyranosyl-(1.fwdarw.4)]-2-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Kanamycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kanamycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kanamycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KANAMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQK9Q303C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Kanamycin A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Kanamycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.